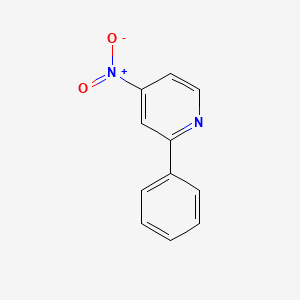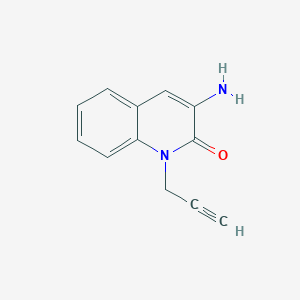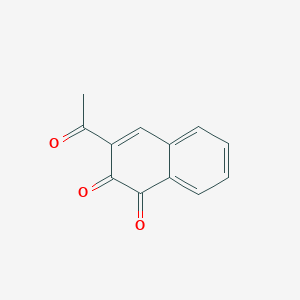
1,2-Naphthalenedione, 3-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylnaphthalene-1,2-dione, also known as 3-acetyl-1,2-naphthoquinone, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthoquinone, characterized by the presence of an acetyl group at the third position of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylnaphthalene-1,2-dione typically involves the acetylation of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-acetylnaphthalene-1,2-dione may involve large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
3-Acetylnaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for redox reactions.
Medicine: Research explores its potential as an anticancer agent and its role in drug development.
Industry: It is utilized in the production of polymers, coatings, and electronic materials
Mecanismo De Acción
The mechanism of action of 3-acetylnaphthalene-1,2-dione involves its interaction with biological molecules through redox reactions. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. It targets specific enzymes and pathways involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
1,2-Naphthoquinone: Shares the quinone structure but lacks the acetyl group.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the third position.
Lawsone: A naturally occurring naphthoquinone with a hydroxyl group at the second position
Uniqueness: 3-Acetylnaphthalene-1,2-dione is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
75089-88-2 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3-acetylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6H,1H3 |
Clave InChI |
ATZLOFVECLKRTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


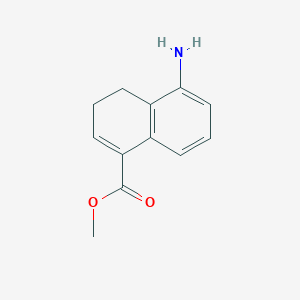
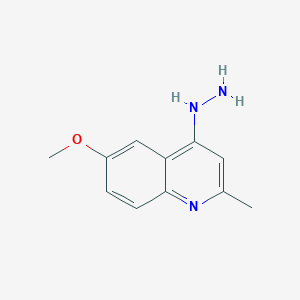


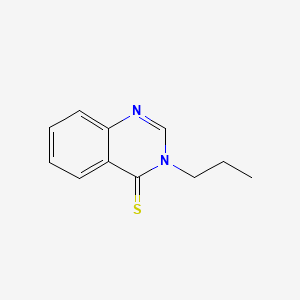
![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
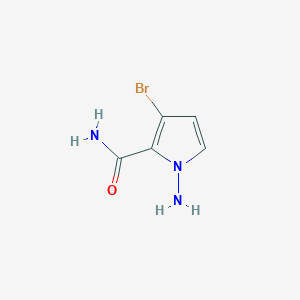
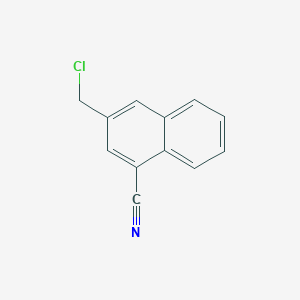

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)
